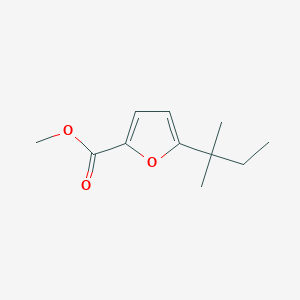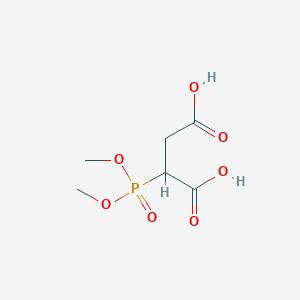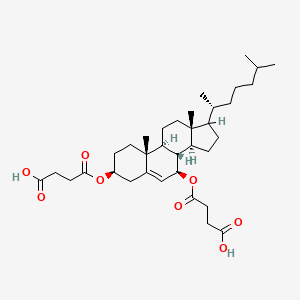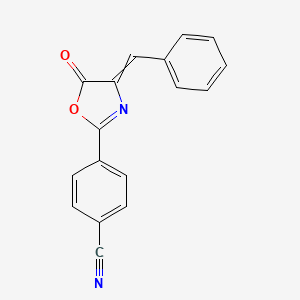![molecular formula C14H19NO4 B14353122 Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]- CAS No. 92697-40-0](/img/structure/B14353122.png)
Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl group, followed by the introduction of the piperidine ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methods.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products that require precise chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione include other piperidine derivatives and cyclohexyl-containing molecules. Examples include:
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
Uniqueness
What sets 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it valuable for specific research and industrial applications.
Properties
CAS No. |
92697-40-0 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19NO4/c1-8-2-3-11(16)10(4-8)12(17)5-9-6-13(18)15-14(19)7-9/h8-10H,2-7H2,1H3,(H,15,18,19) |
InChI Key |
SAYOWBIQEVZZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)





![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
